

Perfluamine (CAS 338-83-0): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine, with the CAS number 338-83-0, is a perfluorinated tertiary amine, also known as perfluorotripropylamine. It is a chemically and biologically inert compound characterized by its high density, low surface tension, and capacity to dissolve large amounts of gases, including oxygen and carbon dioxide. These properties have led to its investigation and use in various industrial and biomedical applications, most notably as a component of first-generation artificial blood substitutes.

This technical guide provides an in-depth overview of **Perfluamine**, covering its chemical and physical properties, synthesis, applications with a focus on its role in drug development, available toxicological and pharmacokinetic data, and a discussion of its environmental fate.

Chemical and Physical Properties

Perfluamine is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts high thermal stability and chemical inertness, making it resistant to acids, bases, and oxidizing agents.

Table 1: Physicochemical Properties of **Perfluamine**



Property	Value	Reference(s)
CAS Number	338-83-0	[1]
Molecular Formula	C ₉ F ₂₁ N	[1]
Molecular Weight	521.07 g/mol	[2]
Appearance	Colorless, odorless, transparent liquid	[3]
Density	1.82 g/cm ³	[4]
Boiling Point	125-135 °C	
Flash Point	32.4 °C	[5]
Water Solubility	Insoluble	[6]
Oxygen Solubility (37 °C)	45.3% (volume)	[3]
Carbon Dioxide Solubility (37 °C)	166% (volume)	[3]

Synthesis and Manufacturing

The primary method for synthesizing **Perfluamine** is through the electrochemical fluorination (ECF) of tripropylamine, often referred to as the Simons process. While detailed, proprietary industrial protocols are not publicly available, the general procedure involves the electrolysis of a solution of tripropylamine in anhydrous hydrogen fluoride. This process replaces all carbonhydrogen bonds with carbon-fluorine bonds.

A continuous production method has also been described, which involves the reaction of tripropylamine vapor with a fluorine-nitrogen mixed gas in a fluorination reactor, followed by purification steps including alkali washing, water washing, and rectification.

Applications in Research and Drug Development

The most significant application of **Perfluamine** in the biomedical field has been its use as a component of the first-generation perfluorochemical (PFC) emulsion blood substitute, Fluosol-DA.



Role in Fluosol-DA

Fluosol-DA was a 20% w/v emulsion containing two perfluorocarbons: perfluorodecalin and **perfluamine**, in a 7:3 ratio. **Perfluamine** was included in the formulation to enhance the stability of the emulsion. Perfluorochemical emulsions like Fluosol-DA function as oxygen carriers due to the high solubility of oxygen in the PFC phase. Unlike hemoglobin-based oxygen carriers, PFCs transport oxygen via physical dissolution, resulting in a linear relationship between oxygen partial pressure and oxygen content.

Clinical studies in the 1980s evaluated Fluosol-DA for various indications, including the treatment of severe anemia in patients who refused blood transfusions and for oxygenating the myocardium during percutaneous transluminal coronary angioplasty (PTCA).

Table 2: Composition of Fluosol-DA (20%)

Component	Concentration
Perfluorodecalin	14% w/v
Perfluamine	6% w/v
Pluronic F-68	2.7% w/v
Yolk Phospholipids	0.4% w/v
Glycerol	0.8% w/v
Electrolytes	q.s.

Mechanism of Action as an Oxygen Carrier

The mechanism of oxygen transport by perfluorocarbon emulsions is based on the high solubility of respiratory gases in the PFC droplets. When the emulsion passes through the lungs, the PFCs become saturated with oxygen. In the tissues, where the partial pressure of oxygen is lower, the dissolved oxygen is released from the PFC droplets and diffuses to the cells. The small particle size of the emulsion droplets (typically less than $0.2~\mu m$) allows them to perfuse capillaries that may be inaccessible to red blood cells, potentially improving oxygenation in ischemic tissues.





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Mechanism of Oxygen Transport by PFC Emulsions

Other Research Applications

Perfluamine is also utilized as a hydrophobic carrier fluid in microfluidic devices for the stable generation of aqueous droplets. Its inertness and immiscibility with aqueous solutions make it suitable for this purpose.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and formulation of **Perfluamine** are not readily available in the public domain and are likely considered proprietary information. However, based on the literature, general methodologies can be outlined.

General Synthesis via Electrochemical Fluorination

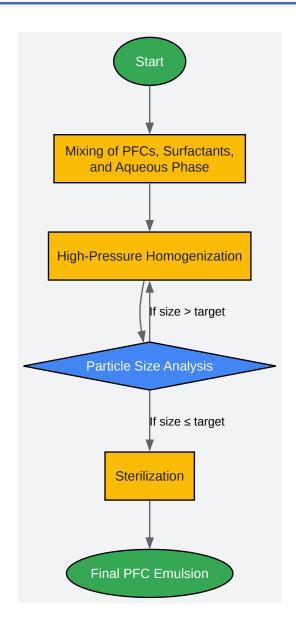
- Starting Material: Tripropylamine
- Reagent: Anhydrous hydrogen fluoride
- Apparatus: Simons electrochemical fluorination cell
- General Procedure: A solution of tripropylamine in anhydrous hydrogen fluoride is subjected
 to electrolysis. The process is typically carried out at a low voltage to avoid the cleavage of
 carbon-carbon bonds. The perfluorinated product, **Perfluamine**, is collected and purified.
 Purification may involve distillation and washing with alkaline solutions to remove acidic
 byproducts.



Formulation of a Perfluorocarbon Emulsion (Conceptual)

- Components: **Perfluamine**, a primary oxygen carrier (e.g., perfluorodecalin), a surfactant (e.g., Pluronic F-68), a co-surfactant (e.g., lecithin), an osmotic agent (e.g., glycerol), and an aqueous phase (e.g., saline).
- · Apparatus: High-pressure homogenizer.
- General Procedure: The perfluorocarbons are mixed with the surfactants and the aqueous phase. This pre-emulsion is then passed through a high-pressure homogenizer multiple times to reduce the particle size to the desired range (typically <0.2 µm). The final emulsion is then sterilized. The stability of the emulsion is a critical parameter and is influenced by the composition and the homogenization process.





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Conceptual Workflow for PFC Emulsion Formulation

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of **Perfluamine** is largely derived from studies of Fluosol-DA. After intravenous administration, the emulsion particles are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. The perfluorocarbons are not metabolized and are eliminated from the body unchanged, mainly through exhalation.

Table 3: Pharmacokinetic Parameters of **Perfluamine** (in the context of Fluosol-DA)



Parameter	Species	Value	Reference(s)
Biological Half-Life (exponential)	Rat (liver and spleen)	110 - 190 days	[2]
Biological Half-Life (linear)	Rat (liver and spleen)	175 - 300 days	[2]
Biological Half-Life of Fluosol-DA	Anemic Patients	24.3 ± 4.3 hours	[2]

The pharmacodynamic effect of **Perfluamine** as part of Fluosol-DA is the enhancement of oxygen transport. Clinical studies have shown that administration of Fluosol-DA can increase the dissolved oxygen content in plasma. However, the overall impact on total oxygen content and patient survival in cases of severe anemia was found to be limited due to the relatively low concentration of the perfluorocarbons in the emulsion and its short intravascular persistence.

Toxicology and Safety

The acute toxicity of **Perfluamine** is generally considered to be low. However, as with other perfluorinated compounds, there are concerns about its long-term persistence in the body and the environment.

Table 4: Acute Toxicity Data for Perfluamine

Test	Species	Route	Value	Reference(s)
LD50	Rat	Ingestion	> 5,000 mg/kg	[7]
LC50 (4 hours)	Rat	Inhalation (vapor)	> 31.8 mg/l	[7]
Skin Irritation	Rabbit	Dermal	No significant irritation	[7]
Eye Irritation	Rabbit	Ocular	No significant irritation	[7]



Some sources indicate that **Perfluamine** can be irritating to the eyes, respiratory system, and skin. Safety data sheets recommend handling in a well-ventilated area and using appropriate personal protective equipment.

Signaling Pathways

There is a lack of specific information in the public domain regarding the direct effects of **Perfluamine** on intracellular signaling pathways. Research on the biological effects of per- and polyfluoroalkyl substances (PFAS) has identified various potential targets, including nuclear receptors and pathways involved in oxidative stress. However, these studies have primarily focused on other PFAS compounds like PFOA and PFOS, and it is not possible to directly extrapolate these findings to **Perfluamine** without specific experimental evidence.

Environmental Fate and Regulatory Status

Perfluamine is a highly persistent compound due to the strength of the carbon-fluorine bond, which makes it resistant to environmental degradation. Its estimated atmospheric lifetime is in the thousands of years. There is also evidence of its potential for bioaccumulation in aquatic organisms.

Due to its very persistent and very bioaccumulative (vPvB) properties, Belgium has proposed the identification of **Perfluamine** as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This reflects growing regulatory scrutiny of persistent organic pollutants.

Conclusion

Perfluamine is a perfluorinated compound with unique physical and chemical properties that have enabled its use in specialized applications, most notably as a stabilizing component in the artificial blood substitute Fluosol-DA. While its role as an oxygen carrier has been demonstrated, the clinical efficacy of first-generation perfluorocarbon emulsions was limited. The high persistence and potential for bioaccumulation of **Perfluamine** have also raised environmental and regulatory concerns. For researchers and drug development professionals, understanding the properties, applications, and limitations of **Perfluamine** is crucial for the development of new and improved perfluorocarbon-based therapeutics and for assessing the



environmental impact of such compounds. Further research is needed to elucidate its specific biological effects and to develop safer, more effective, and environmentally benign alternatives.

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